molecular formula C10H12BrN3O B12081453 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea

Cat. No.: B12081453
M. Wt: 270.13 g/mol
InChI Key: FVIJJAOHELVMFN-UHFFFAOYSA-N
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Description

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea typically involves the reaction of 5-bromopyridine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common setup for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyclopropylurea group may enhance the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • 3-Bromo-5-[(methylamino)methyl]pyridine
  • 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine

Uniqueness

1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea stands out due to its unique combination of a bromopyridine and cyclopropylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

1-[(5-bromopyridin-3-yl)methyl]-3-cyclopropylurea

InChI

InChI=1S/C10H12BrN3O/c11-8-3-7(4-12-6-8)5-13-10(15)14-9-1-2-9/h3-4,6,9H,1-2,5H2,(H2,13,14,15)

InChI Key

FVIJJAOHELVMFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NCC2=CC(=CN=C2)Br

Origin of Product

United States

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